Cas no 2648933-30-4 ((2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylpentanoic acid)

(2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- (2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylpentanoic acid
- EN300-1521585
- (2S)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methylpentanoic acid
- 2648933-30-4
-
- インチ: 1S/C28H34N2O5/c1-3-18(2)24(25(31)32)29-26(33)28(15-9-4-10-16-28)30-27(34)35-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h5-8,11-14,18,23-24H,3-4,9-10,15-17H2,1-2H3,(H,29,33)(H,30,34)(H,31,32)/t18?,24-/m0/s1
- InChIKey: IAYBUUVGWSOCGN-LUTIACGYSA-N
- SMILES: O=C(C1(CCCCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N[C@H](C(=O)O)C(C)CC
計算された属性
- 精确分子量: 478.24677219g/mol
- 同位素质量: 478.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 9
- 複雑さ: 742
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.3
- トポロジー分子極性表面積: 105Ų
(2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylpentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1521585-10.0g |
(2S)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methylpentanoic acid |
2648933-30-4 | 10g |
$10464.0 | 2023-05-26 | ||
Enamine | EN300-1521585-5.0g |
(2S)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methylpentanoic acid |
2648933-30-4 | 5g |
$7058.0 | 2023-05-26 | ||
Enamine | EN300-1521585-50mg |
(2S)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methylpentanoic acid |
2648933-30-4 | 50mg |
$2044.0 | 2023-09-26 | ||
Enamine | EN300-1521585-10000mg |
(2S)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methylpentanoic acid |
2648933-30-4 | 10000mg |
$10464.0 | 2023-09-26 | ||
Enamine | EN300-1521585-0.05g |
(2S)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methylpentanoic acid |
2648933-30-4 | 0.05g |
$2044.0 | 2023-05-26 | ||
Enamine | EN300-1521585-250mg |
(2S)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methylpentanoic acid |
2648933-30-4 | 250mg |
$2239.0 | 2023-09-26 | ||
Enamine | EN300-1521585-5000mg |
(2S)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methylpentanoic acid |
2648933-30-4 | 5000mg |
$7058.0 | 2023-09-26 | ||
Enamine | EN300-1521585-1000mg |
(2S)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methylpentanoic acid |
2648933-30-4 | 1000mg |
$2433.0 | 2023-09-26 | ||
Enamine | EN300-1521585-0.1g |
(2S)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methylpentanoic acid |
2648933-30-4 | 0.1g |
$2142.0 | 2023-05-26 | ||
Enamine | EN300-1521585-0.5g |
(2S)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methylpentanoic acid |
2648933-30-4 | 0.5g |
$2336.0 | 2023-05-26 |
(2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylpentanoic acid 関連文献
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
(2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylpentanoic acidに関する追加情報
Introduction to (2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylpentanoic Acid (CAS No. 2648933-30-4)
(2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylpentanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 2648933-30-4, represents a novel class of molecules with potential therapeutic applications. Its complex structure, featuring a chiral center and multiple functional groups, makes it a subject of intense research interest.
The molecular framework of this compound incorporates several key features that contribute to its unique chemical properties and biological activity. The presence of a fluoren-9-ylmethoxycarbonyl group introduces a rigid aromatic system that can enhance the stability and binding affinity of the molecule. Additionally, the cyclohexylformamido moiety contributes to the compound's solubility and bioavailability, which are critical factors in drug development.
Recent advancements in medicinal chemistry have highlighted the importance of chiral molecules in drug design. The stereochemistry of (2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylpentanoic acid plays a crucial role in determining its biological efficacy. Studies have demonstrated that the (S)-configuration at the chiral center enhances the potency and selectivity of the compound, making it a promising candidate for further development.
The fluoren-9-ylmethoxycarbonyl group is particularly noteworthy due to its ability to modulate enzyme activity. This moiety has been shown to interact with various biological targets, including proteases and kinases, which are key players in many disease pathways. The incorporation of this group into the molecular structure of (2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylpentanoic acid suggests potential applications in the treatment of cancers, inflammatory diseases, and other disorders.
In addition to its structural complexity, this compound exhibits interesting pharmacokinetic properties. The combination of hydrophobic and hydrophilic regions within its molecule allows for efficient absorption, distribution, metabolism, and excretion (ADME). These characteristics are essential for developing drugs that can achieve optimal therapeutic effects while minimizing side effects.
The synthesis of (2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylpentanoic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves advanced techniques such as asymmetric catalysis and protecting group strategies, which are critical for achieving high enantiomeric purity. These synthetic methods not only highlight the versatility of modern chemical approaches but also pave the way for the production of other complex chiral molecules.
Current research in this area is focused on exploring the therapeutic potential of derivatives of this compound. By modifying specific functional groups, scientists aim to enhance its biological activity and reduce any potential toxicity. Preliminary studies have shown promising results in preclinical models, suggesting that this compound may have applications in treating neurological disorders, cardiovascular diseases, and metabolic conditions.
The role of computational chemistry in drug discovery has also been instrumental in understanding the behavior of (2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylpentanoic acid. Molecular modeling techniques have provided valuable insights into its interactions with biological targets, helping researchers design more effective derivatives. These computational approaches are increasingly integrated into drug development pipelines, accelerating the process from discovery to clinical trials.
The future prospects for this compound are exciting and multifaceted. Ongoing studies aim to elucidate its mechanism of action at a molecular level, which will be crucial for optimizing its therapeutic use. Additionally, efforts are underway to develop novel formulations that can improve its delivery and efficacy in patients.
In conclusion, (2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylpentanoic acid (CAS No. 2648933-30-4) is a remarkable compound with significant potential in pharmaceutical applications. Its complex structure, unique functional groups, and promising biological activity make it a cornerstone of current research efforts. As scientific understanding continues to evolve, this molecule is poised to play a vital role in the development of next-generation therapeutics.
2648933-30-4 ((2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylpentanoic acid) Related Products
- 1803858-73-2(5-Ethylbenzo[d]oxazole-2-methanol)
- 2877670-30-7(Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate)
- 1431963-26-6(1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride)
- 6440-09-1(4,4'-Di(1,2,3-triazolyl)Disulfide Hydrate)
- 1334375-61-9(N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide)
- 873580-30-4(1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole)
- 2228683-20-1(3-(2,4-dimethylphenyl)methyl-3-methoxyazetidine)
- 763109-55-3(5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide)
- 2276524-05-9((3S)-3-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid)
- 82935-78-2(1,2,4-Thiadiazole-3,5-bis(thiolate))




